molecular formula C25H32O7 B13819503 D-Aldosterone 18,21-diacetate

D-Aldosterone 18,21-diacetate

Cat. No.: B13819503
M. Wt: 444.5 g/mol
InChI Key: DQRIKBXVCYSFTN-CSCJRKFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Aldosterone 18,21-diacetate is a derivative of aldosterone, a corticosteroid hormone produced by the adrenal cortex. This compound is formed by the acetylation of aldosterone at the 18 and 21 positions. It is primarily used in scientific research to study the properties and functions of aldosterone and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Aldosterone 18,21-diacetate involves the acetylation of aldosterone. This process typically uses acetic anhydride as the acetylating agent. The reaction conditions include the use of a solvent such as benzene and a catalyst to facilitate the reaction. The product is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and paper chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of acetic anhydride and solvents, with purification achieved through advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-Aldosterone 18,21-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

Scientific Research Applications

D-Aldosterone 18,21-diacetate has several applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactions of aldosterone derivatives.

    Biology: Researchers use it to investigate the biological functions and effects of aldosterone in various organisms.

    Medicine: The compound is studied for its potential therapeutic applications and its role in regulating electrolyte and water balance in the body.

    Industry: It is used in the development of new drugs and in the synthesis of other steroid compounds

Mechanism of Action

D-Aldosterone 18,21-diacetate exerts its effects by interacting with mineralocorticoid receptors in the body. These receptors are primarily located in the kidneys, where they regulate the balance of sodium and potassium. The compound increases the reabsorption of sodium and water while promoting the excretion of potassium, thus maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Aldosterone 18,21-diacetate is unique due to its acetylation, which alters its chemical properties and enhances its stability.

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-acetyloxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32O7/c1-13(26)30-12-20(29)19-7-6-18-17-5-4-15-10-16(28)8-9-24(15,3)22(17)21-11-25(18,19)23(32-21)31-14(2)27/h10,17-19,21-23H,4-9,11-12H2,1-3H3/t17-,18-,19+,21-,22+,23?,24-,25+/m0/s1

InChI Key

DQRIKBXVCYSFTN-CSCJRKFUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3OC(=O)C

Origin of Product

United States

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